Methyl 5,7-difluorobenzofuran-2-carboxylate
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Overview
Description
Methyl 5,7-difluoro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions and a carboxylate ester group at the 2 position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,7-difluoro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.
Industrial Production Methods
Industrial production of benzofuran derivatives, including methyl 5,7-difluoro-1-benzofuran-2-carboxylate, often employs scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance reaction rates and yields, making it a valuable technique for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-difluoro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms at the 5 and 7 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Biology: Benzofuran derivatives, including this compound, have shown promise as antimicrobial and antiviral agents due to their ability to interact with biological targets
Medicine: The unique structural features of benzofuran derivatives make them attractive candidates for drug development, particularly in the treatment of infectious diseases and cancer
Mechanism of Action
The mechanism of action of methyl 5,7-difluoro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased potency and selectivity. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,7-difluoro-1-benzofuran-2-carboxylate: shares structural similarities with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin.
2-Methylbenzofuran: Another benzofuran derivative with different substituents, showing distinct biological activities.
Uniqueness
The unique combination of fluorine atoms and the carboxylate ester group in methyl 5,7-difluoro-1-benzofuran-2-carboxylate distinguishes it from other benzofuran derivatives. This specific substitution pattern can lead to unique biological activities and chemical properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H6F2O3 |
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Molecular Weight |
212.15 g/mol |
IUPAC Name |
methyl 5,7-difluoro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H6F2O3/c1-14-10(13)8-3-5-2-6(11)4-7(12)9(5)15-8/h2-4H,1H3 |
InChI Key |
RAJZYKBZRQFGAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2O1)F)F |
Origin of Product |
United States |
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